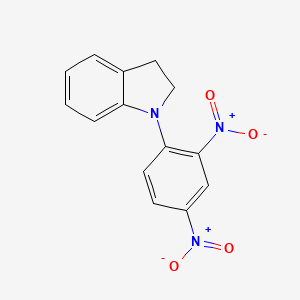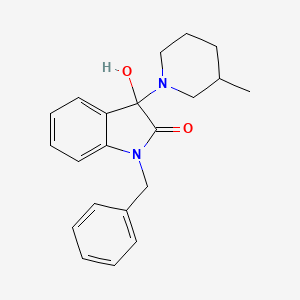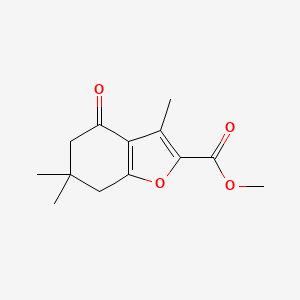
1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole
説明
1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-dinitrophenyl)indoline is 285.07495584 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agrochemical Synthesis : The synthesis of indole derivatives, such as 1-(2,4-dinitrophenyl)indoline, has been explored for potential agrochemical applications. Some derivatives demonstrated moderate nematicidal activity, indicating their potential use in agricultural settings (Andreani & Rambaldi, 1988).
Formation of Charge-Transfer Complexes : 1-(2,4-dinitrophenyl)indoline and similar compounds can react with NH-heteroaromatic compounds to form stable charge-transfer complexes. These reactions are significant in the study of chemical properties and interactions of these compounds (Wilshire, 1966).
Anti-inflammatory Applications : Synthesized derivatives of 1-(2,4-dinitrophenyl)indoline have been evaluated for their anti-inflammatory activities. These derivatives have shown potential in pharmaceutical research for treating inflammation (Rehman, Saini, & Kumar, 2022).
Peptide Research : Studies on 2,4-dinitrophenyl peptides, including derivatives of 1-(2,4-dinitrophenyl)indoline, have contributed to understanding the properties of dinitrophenyl dipeptides. These studies are important in peptide chemistry and its applications (Loudfoot & Chan, 1967).
Synthesis of Indoline Alkaloids : The compound has been used in strategies for synthesizing indoline alkaloids. The versatility in forming complex nitrogen-containing ring systems via cyclopropanation makes it significant in medicinal chemistry (Zhang, Song, & Qin, 2011).
Quenching of Tryptophan Fluorescence : Studies on the quenching properties of dinitrophenols like 1-(2,4-dinitrophenyl)indoline have provided insights into their potential toxicity and interaction with biological molecules (Dumitraş Huţanu & Pintilie, 2013).
Catalysis in Organic Synthesis : The compound has been utilized as a catalyst in the synthesis of biologically active oxindole derivatives, demonstrating its role in facilitating complex chemical reactions (Kumar, Kaur, & Chimni, 2016).
Antibody Binding Studies : The 2,4-dinitrophenyl group, which is part of the structure of 1-(2,4-dinitrophenyl)indoline, has been used extensively in antibody structure and function studies due to its potent antigenic properties (Haimovich, Eisen, & Givol, 1971).
特性
IUPAC Name |
1-(2,4-dinitrophenyl)-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-16(19)11-5-6-13(14(9-11)17(20)21)15-8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHCYMWPVWIKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B4997533.png)
![4-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-1-morpholin-4-ylbutan-1-one](/img/structure/B4997540.png)

![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID](/img/structure/B4997555.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)






